2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, a pyrrole group, and an acetamide group . These groups are common in many pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, oxadiazol, pyrrole, and acetamide groups would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazol group might undergo reactions with nucleophiles, and the acetamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could impact its solubility and stability .Scientific Research Applications
- Carbonic Anhydrase Inhibition Researchers have identified this compound as an effective inhibitor of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. CA IX plays a role in pH regulation within tumor cells, making it a potential target for anticancer therapies.
- The compound’s structure suggests potential pharmaceutical applications. Investigating its interactions with biological targets could lead to the development of novel drugs or therapeutic agents .
- Chemists can explore its reactivity and use it as a building block in organic synthesis. Its unique oxadiazole and pyrrole moieties may contribute to the design of new compounds with specific biological activities .
- Researchers can investigate its effects on cellular processes, such as enzyme activity, protein-protein interactions, or metabolic pathways. Understanding its mechanism of action could provide insights into disease pathways .
- The compound’s interactions with proteins, nucleic acids, or membranes can be studied using biophysical techniques. Researchers may explore its binding affinity, stability, and conformational changes .
Pharmaceutical Development
Organic Synthesis and Medicinal Chemistry
Biochemical Studies
Biophysical Studies
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-15-5-8-17(9-6-15)24-21(28)13-27-11-3-4-18(27)23-25-22(26-31-23)16-7-10-19-20(12-16)30-14-29-19/h3-12H,2,13-14H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHJBUYMAMPMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide |
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